Trifluoroacétate de tert-butyle

Vue d'ensemble

Description

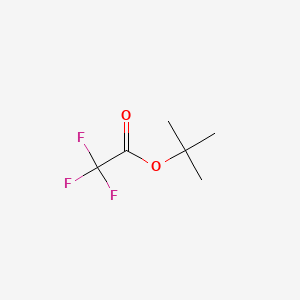

T-Butyl trifluoroacetate (TBTA) is an organic compound with the chemical formula C4H10O2F3. It is a colorless liquid with a sweet odor and is used in a variety of applications, including as a reagent, as a solvent, and as a catalyst. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. TBTA has become increasingly important in recent years due to its versatile properties and wide range of applications.

Applications De Recherche Scientifique

Analyse complète des applications du trifluoroacétate de tert-butyle

Le this compound est un composé chimique ayant un large éventail d'applications dans la recherche scientifique. Vous trouverez ci-dessous une analyse détaillée de ses applications uniques dans divers domaines.

Synthèse organique : En chimie organique, le this compound est utilisé comme groupe protecteur pour les alcools et les acides carboxyliques. Il est particulièrement précieux en raison de sa capacité à résister à diverses conditions réactionnelles, puis à être éliminé sans affecter d'autres groupes fonctionnels sensibles dans la molécule .

Chimie médicinale : Ce composé joue un rôle crucial dans la synthèse de produits pharmaceutiques. Sa volatilité et sa réactivité en font un excellent choix pour introduire des groupes trifluorométhyles dans les molécules, ce qui peut modifier considérablement l'activité biologique des composés .

Science des matériaux : Les chercheurs en science des matériaux utilisent le this compound pour modifier les propriétés de surface des matériaux. Cela peut inclure la création de surfaces hydrophobes ou la modification de l'indice de réfraction des matériaux pour des applications optiques .

Chimie analytique : En chimie analytique, le this compound est utilisé comme agent de dérivatisation. Il participe à la préparation des échantillons pour l'analyse par chromatographie en phase gazeuse ou spectrométrie de masse, améliorant la volatilité et la détectabilité de certains composés .

Synthèse peptidique : Le composé est également utilisé dans la synthèse peptidique. Il sert à protéger les groupes amino pendant les réactions de couplage qui forment des liaisons peptidiques, ce qui garantit que la séquence souhaitée est obtenue sans réactions secondaires .

Recherche agrochimique : Dans le domaine de l'agrochimie, le this compound est utilisé dans la synthèse de pesticides et d'herbicides. Le groupe trifluorométhyle est une partie commune de ces composés, contribuant à leur efficacité et à leur stabilité .

Chimie des polymères : Le this compound trouve des applications en chimie des polymères où il est utilisé pour modifier les polymères. Cela peut impliquer l'introduction de chaînes latérales fluorées, ce qui peut modifier les propriétés physiques du polymère .

Spectroscopie de résonance magnétique nucléaire (RMN) : Enfin, en spectroscopie RMN, le this compound est utilisé comme étalon interne. Ses déplacements chimiques distincts peuvent être utilisés pour calibrer les spectres et fournir des informations chimiques précises sur d'autres composés présents dans l'échantillon .

Mécanisme D'action

- Role : The alkylation process introduces alkyl groups to the aromatic compounds, leading to changes in their chemical properties and reactivity .

- Process : The reagents are mixed at room temperature, and the solvent is evaporated after a few hours. This straightforward process allows for efficient alkylation .

- Downstream Effects : Alkylated aromatic compounds may exhibit altered chemical behavior, affecting subsequent reactions and biological processes .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Safety and Hazards

TBTA is harmful when inhaled, causes severe skin burns and is toxic for aquatic organisms even at low concentrations . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The trifluoroacetic acid-mediated removal of t-butyl groups in protected amino acids leads to the formation of t-butyl trifluoroacetate. This t-butyl ester alkylates in trifluoroacetic acid methionine and tryptophan . The t-butyl trifluoroacetate ester can be destroyed by scavengers commonly employed for t-butyl cations, and the reaction rates of the scavengers with the ester are used in the evaluation of scavengers .

Analyse Biochimique

Biochemical Properties

t-Butyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes and proteins by forming stable carbamate linkages, which can be removed under specific conditions. This interaction is crucial for the synthesis of peptides and proteins, as it allows for the selective protection and deprotection of functional groups without affecting other parts of the molecule .

Cellular Effects

t-Butyl trifluoroacetate can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of osteoblasts and chondrocytes, indicating its potential impact on cell growth and differentiation . Additionally, its presence in cell culture systems can affect the activity of purified proteins, leading to changes in cellular functions.

Molecular Mechanism

The molecular mechanism of t-Butyl trifluoroacetate involves its ability to form stable carbamate linkages with amine groups in proteins and peptides. This interaction can lead to the inhibition or activation of enzymes, depending on the specific context. For example, the removal of t-Butyl trifluoroacetate protecting groups can be achieved using strong acids like trifluoroacetic acid, which cleaves the carbamate linkage and releases the free amine . This process is essential for the controlled synthesis and modification of peptides and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of t-Butyl trifluoroacetate can change over time due to its stability and degradation properties. It is known to be stable under standard storage conditions but can degrade when exposed to strong acids or bases. The long-term effects of t-Butyl trifluoroacetate on cellular function have been observed in in vitro studies, where its presence can lead to the gradual inhibition of cell proliferation and changes in gene expression .

Dosage Effects in Animal Models

The effects of t-Butyl trifluoroacetate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic effects, including liver hypertrophy and other adverse reactions . These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

t-Butyl trifluoroacetate is involved in various metabolic pathways, particularly those related to the synthesis and degradation of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which can cleave the carbamate linkage and release the free amine. This interaction is crucial for the controlled modification of peptides and proteins in biochemical research .

Transport and Distribution

Within cells and tissues, t-Butyl trifluoroacetate is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution is essential for its effective use in biochemical applications.

Subcellular Localization

t-Butyl trifluoroacetate is localized within various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell . This subcellular localization is critical for its role in the selective protection and deprotection of amine groups during peptide synthesis.

Propriétés

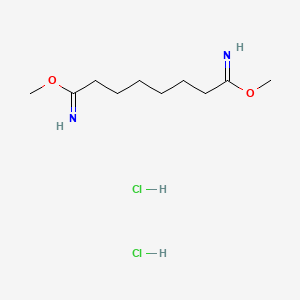

IUPAC Name |

tert-butyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJLSMYQBOJUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193061 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400-52-2 | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, trifluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes t-butyl trifluoroacetate a useful reagent in organic synthesis?

A1: t-Butyl trifluoroacetate acts as an efficient alkylating agent for aromatic compounds, especially in the presence of trifluoroacetic acid. [] This reaction proceeds readily at room temperature and results in high yields. [] This makes it a convenient reagent for introducing t-butyl groups into aromatic systems.

Q2: Are there any side reactions or challenges associated with using t-butyl trifluoroacetate in peptide synthesis?

A2: Yes, during the removal of t-butyl protecting groups from amino acids using trifluoroacetic acid, t-butyl trifluoroacetate is generated as a byproduct. [] This byproduct can unfortunately alkylate certain amino acids like methionine and tryptophan, potentially affecting the desired peptide sequence. []

Q3: Beyond alkylation, does t-butyl trifluoroacetate engage in other reactions relevant to organic chemistry?

A4: Interestingly, t-butyl trifluoroacetate participates in an equilibrium reaction with isobutene in the presence of trifluoroacetic acid. [] This equilibrium favors the formation of t-butyl trifluoroacetate at room temperature, implying that isobutene gas is unlikely to escape during deprotection reactions conducted in trifluoroacetic acid. []

Q4: What insights do the thermal decomposition studies of t-butyl trifluoroacetate offer?

A5: Research indicates that t-butyl trifluoroacetate decomposes thermally, primarily yielding isobutene and trifluoroacetic acid via a standard ester decomposition pathway. [] Importantly, the presence of the trifluoromethyl (CF3) group at the gamma carbon of the ester increases the transition state polarity, enhancing its reactivity and lowering the decomposition temperature compared to non-fluorinated analogs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine](/img/structure/B1266138.png)